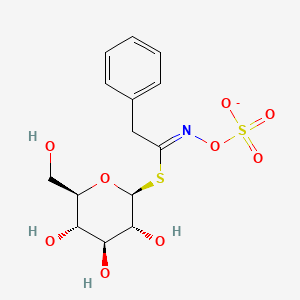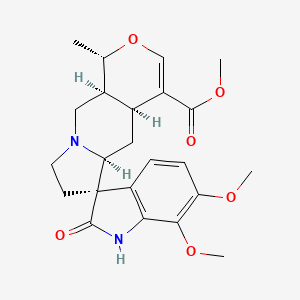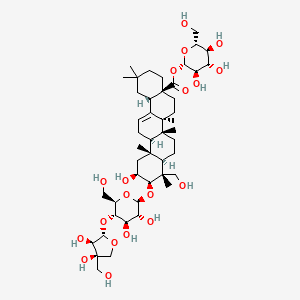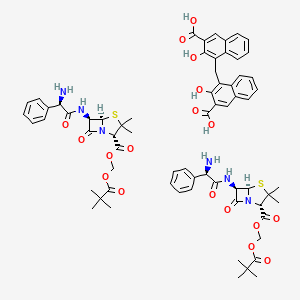
Pivampicillin pamoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivampicillin Pamoate is the pamoate salt form of a semisynthetic, orally active pivalate ester of ampicillin with antibacterial activity. Upon absorption, pivampicillin is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Applications De Recherche Scientifique
Mechanism of Action and Absorption
Pivampicillin pamoate, as an acyloxymethylester of ampicillin, enhances the oral bioavailability of ampicillin due to its greater lipophilicity compared to ampicillin itself. Research using polarized Caco-2 cells to examine Pivampicillin (PIVA) revealed that when PIVA is administered, it is quickly converted to ampicillin within the cells. This intracellular conversion results in a rapid accumulation of ampicillin and its subsequent transport towards the basolateral medium. Interestingly, PIVA itself is minimally accumulated and transported, highlighting the efficiency of its conversion process to ampicillin within the intestinal cells (Chanteux et al., 2005).
Pharmacokinetic Properties
Pivampicillin is characterized by its acid stability and its ability to deliver higher blood and urine concentrations of ampicillin, owing to its rapid hydrolysis to ampicillin following oral administration. This property makes it an effective option for treating infections caused by susceptible Gram-positive and Gram-negative organisms, particularly in respiratory and urinary tract infections. The pharmacokinetic profile of Pivampicillin highlights its potential for achieving therapeutic superiority over oral ampicillin, although comparative clinical trials are necessary to establish definitive advantages (Wilcox et al., 2012).
Clinical Applications in Specific Conditions
Pivampicillin has been evaluated for its efficacy in various clinical conditions. For instance, a study comparing the clinical and bacteriological effects of 1 and 3 weeks' treatment with Pivampicillin plus Pivmecillinam in patients with acute pyelonephritis demonstrated that a 1-week treatment duration is insufficient, while a 3-week regimen is effective in uncomplicated cases. This finding underscores the importance of treatment duration in the management of acute pyelonephritis, with a suggestion that even longer treatments or low-dose prophylaxis might be necessary for certain patients with predisposing factors (Jernelius et al., 2009).
Propriétés
Numéro CAS |
39030-72-3 |
|---|---|
Nom du produit |
Pivampicillin pamoate |
Formule moléculaire |
C67H74N6O18S2 |
Poids moléculaire |
1315.5 g/mol |
Nom IUPAC |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H16O6.2C22H29N3O6S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)/t;2*13-,14-,15+,18-/m.11/s1 |
Clé InChI |
RYPIBFIQHKWKBM-WDPVPZODSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



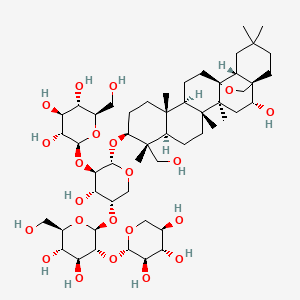
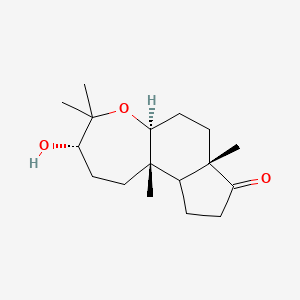


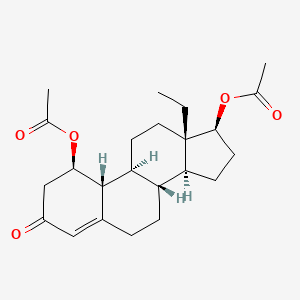
![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1261888.png)
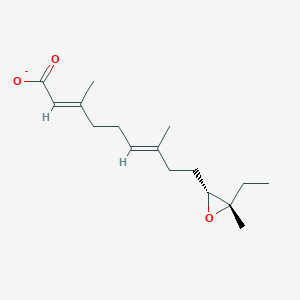
![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)

